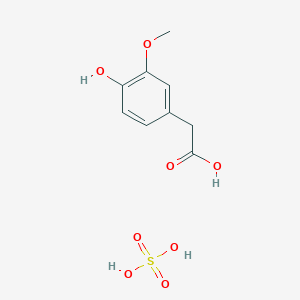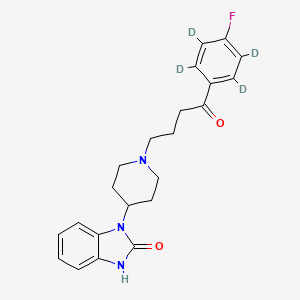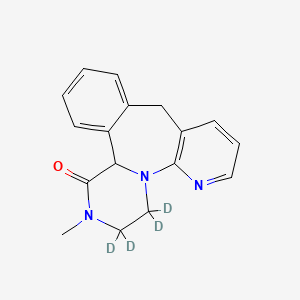
TCO-PEG36-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCO-PEG36-acid: is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its long chain and monodisperse nature, which makes it highly suitable for bioconjugation and click chemistry applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis: TCO-PEG36-acid is synthesized by reacting a terminal carboxylic acid with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form a stable amide bond
Reaction Conditions: The reaction typically occurs at room temperature and does not require the presence of copper or elevated temperatures.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: TCO-PEG36-acid can undergo substitution reactions with tetrazine-containing compounds, forming stable conjugates through the inverse-electron-demand Diels-Alder (IEDDA) reaction
Amidation Reactions: The terminal carboxylic acid can react with primary amine groups to form amide bonds
Common Reagents and Conditions
Reagents: EDC, DCC, and tetrazine-containing compounds are commonly used in reactions involving this compound
Conditions: These reactions typically occur at room temperature and do not require catalysts or elevated temperatures.
Major Products
Scientific Research Applications
Chemistry
Bioconjugation: TCO-PEG36-acid is used in bioconjugation chemistry to modify biomolecules site-specifically and construct functionalized probes.
Biology
Protein Labeling: The compound is used for selective and rapid labeling of proteins in complex biological systems through the IEDDA reaction.
Medicine
Drug Development: This compound is utilized in the development of PROTACs, which are emerging as a novel class of therapeutics for targeted protein degradation.
Industry
Mechanism of Action
Mechanism
PROTAC Linker: TCO-PEG36-acid acts as a linker in PROTACs, joining two essential ligands.
Ubiquitin-Proteasome System: The PROTAC molecule facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome.
Molecular Targets and Pathways
Comparison with Similar Compounds
Similar Compounds
- TCO-PEG4-acid
- TCO-PEG12-acid
- TCO-PEG24-acid
Comparison
- Chain Length : TCO-PEG36-acid has a longer polyethylene glycol chain compared to TCO-PEG4-acid, TCO-PEG12-acid, and TCO-PEG24-acid, which can influence its solubility and reactivity .
- Reactivity : The longer chain length of this compound provides greater flexibility and distance between the ligands in PROTACs, potentially enhancing their efficacy .
Properties
Molecular Formula |
C84H163NO40 |
|---|---|
Molecular Weight |
1827.2 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C84H163NO40/c86-83(87)8-10-89-12-14-91-16-18-93-20-22-95-24-26-97-28-30-99-32-34-101-36-38-103-40-42-105-44-46-107-48-50-109-52-54-111-56-58-113-60-62-115-64-66-117-68-70-119-72-74-121-76-78-123-80-81-124-79-77-122-75-73-120-71-69-118-67-65-116-63-61-114-59-57-112-55-53-110-51-49-108-47-45-106-43-41-104-39-37-102-35-33-100-31-29-98-27-25-96-23-21-94-19-17-92-15-13-90-11-9-85-84(88)125-82-6-4-2-1-3-5-7-82/h1-2,82H,3-81H2,(H,85,88)(H,86,87)/b2-1- |
InChI Key |
XODRNEMODIMODD-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4S,7S,8S,9R,11S,13S,14S,18S,23R,24S,25S,26R,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione](/img/structure/B12427554.png)
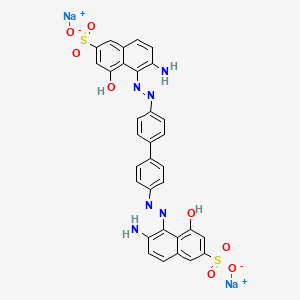
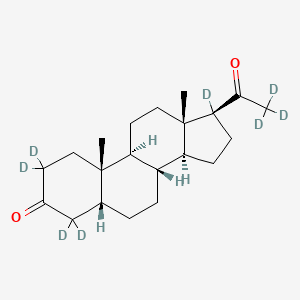
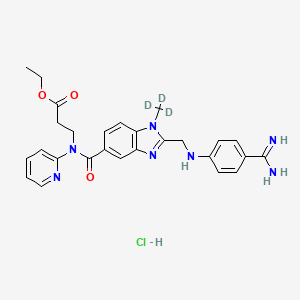
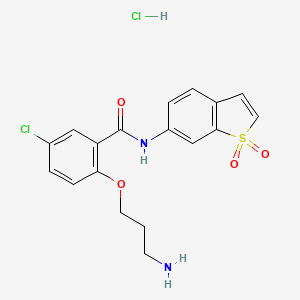

![[(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B12427606.png)

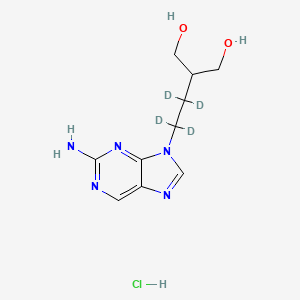
![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate](/img/structure/B12427617.png)
